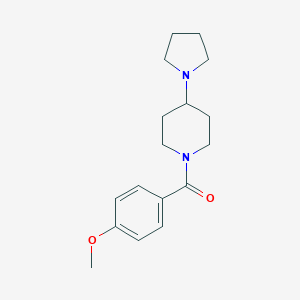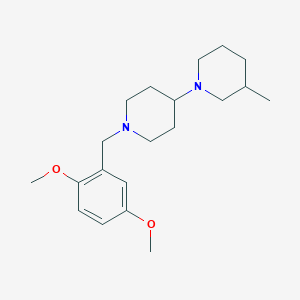![molecular formula C20H33N3O2 B247060 1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine, commonly known as 2C-E, is a synthetic psychedelic drug. It belongs to the phenethylamine family and has been used for research purposes due to its unique properties.
Mecanismo De Acción
2C-E acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also affects other serotonin receptors, such as 5-HT2C and 5-HT1A. The exact mechanism of action of 2C-E is not fully understood, but it is believed to alter the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2C-E has been found to have powerful psychedelic effects, including altered perception, enhanced mood, and changes in cognition. It has also been shown to increase heart rate and blood pressure, which can be dangerous at high doses. Other physiological effects of 2C-E include dilated pupils, sweating, and tremors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2C-E in lab experiments include its potent psychedelic effects and its ability to selectively target serotonin receptors. However, the limitations of using 2C-E include its potential for toxicity at high doses and the lack of research on its long-term effects.
Direcciones Futuras
Future research on 2C-E could focus on its potential therapeutic applications, such as its use in treating depression or anxiety. Additionally, more research is needed to understand the long-term effects of the drug and its potential for addiction. Finally, further investigation into the mechanism of action of 2C-E could lead to the development of new treatments for psychiatric disorders.
Métodos De Síntesis
2C-E is synthesized from 2,5-dimethoxybenzaldehyde, piperonal, and nitroethane. The process involves the reduction of nitroethane to ethylamine, followed by the condensation of 2,5-dimethoxybenzaldehyde and piperonal with ethylamine. The resulting product is then reduced to yield 2C-E.
Aplicaciones Científicas De Investigación
2C-E has been used in scientific research to study its effects on the human brain. It has been found to have potent psychedelic effects and has been used to investigate the role of serotonin receptors in the brain. Additionally, 2C-E has been used to study the effects of psychedelics on mood, perception, and cognition.
Propiedades
Nombre del producto |
1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine |
|---|---|
Fórmula molecular |
C20H33N3O2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-ethylpiperazine |
InChI |
InChI=1S/C20H33N3O2/c1-4-21-11-13-23(14-12-21)18-7-9-22(10-8-18)16-17-15-19(24-2)5-6-20(17)25-3/h5-6,15,18H,4,7-14,16H2,1-3H3 |
Clave InChI |
IEZWDEBKNJGRDK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
